molecular formula C13H16N2 B576986 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole CAS No. 13786-50-0

2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole

Katalognummer: B576986
CAS-Nummer: 13786-50-0
Molekulargewicht: 200.285
InChI-Schlüssel: IYKYCJFKOFYGKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

The synthesis of 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through a cyclization process to form the benzimidazole ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole, as promising anticancer agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines. In particular, benzimidazole derivatives have shown activity against key kinases involved in cancer progression, such as EGFR and HER2 . The ability to induce apoptosis and cell cycle arrest in cancer cells further supports their therapeutic potential .

Antimicrobial Activity
Benzimidazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can effectively inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics . The structure of this compound may enhance its efficacy against resistant strains due to its unique substituents.

Antiviral Applications
The antiviral activity of benzimidazole derivatives has been explored, particularly against RNA viruses. Compounds similar to this compound have been shown to inhibit viral replication by interfering with RNA polymerase activity, suggesting a pathway for developing antiviral therapeutics .

Synthetic Chemistry

Versatile Building Blocks
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties for specific applications . The compound's reactivity can be exploited in reactions such as N-allylation and other coupling reactions that are crucial in organic synthesis .

Green Chemistry Approaches
The synthesis of benzimidazole derivatives has been approached using environmentally friendly methods, emphasizing the importance of sustainable practices in chemical research. Green synthesis techniques not only reduce waste but also enhance the yield and purity of the desired products .

Material Science

Polymer Development
Benzimidazole derivatives are being investigated for their potential use in developing advanced materials, including polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved durability and resistance to environmental degradation .

Wirkmechanismus

The mechanism of action of 2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

2-(Hex-1-en-2-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    Benzimidazole: The parent compound, which has a similar structure but lacks the 1-hexen-2-yl substituent.

    2-Substituted Benzimidazoles: Compounds with different substituents at the 2-position, which may exhibit different biological activities and properties.

    1H-Benzimidazole Derivatives: Compounds with various functional groups attached to the benzimidazole ring, which can influence their reactivity and applications.

The uniqueness of this compound lies in its specific substituent, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.

Eigenschaften

CAS-Nummer

13786-50-0

Molekularformel

C13H16N2

Molekulargewicht

200.285

IUPAC-Name

2-hex-1-en-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H16N2/c1-3-4-7-10(2)13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7H2,1H3,(H,14,15)

InChI-Schlüssel

IYKYCJFKOFYGKI-UHFFFAOYSA-N

SMILES

CCCCC(=C)C1=NC2=CC=CC=C2N1

Synonyme

Benzimidazole, 2-(1-butylvinyl)- (8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.